molecular formula C17H19NO4S B11166037 N-[(naphthalen-2-yloxy)acetyl]-L-methionine

N-[(naphthalen-2-yloxy)acetyl]-L-methionine

Cat. No.: B11166037
M. Wt: 333.4 g/mol
InChI Key: SZWNCJIYRGUMJI-HNNXBMFYSA-N
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Description

4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene-2-yloxy acetic acid derivative, followed by the introduction of the butanoic acid moiety. The methylsulfanyl group is then introduced through a thiolation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets in unique ways, leading to potential therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID: A similar compound with a propanoic acid moiety instead of butanoic acid.

    4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PENTANOIC ACID: A similar compound with a pentanoic acid moiety.

Uniqueness

The uniqueness of 4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[(2-naphthalen-2-yloxyacetyl)amino]butanoic acid

InChI

InChI=1S/C17H19NO4S/c1-23-9-8-15(17(20)21)18-16(19)11-22-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10,15H,8-9,11H2,1H3,(H,18,19)(H,20,21)/t15-/m0/s1

InChI Key

SZWNCJIYRGUMJI-HNNXBMFYSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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